
alpha-Chloro-4-fluorobenzaldoxime
Overview
Description
4-Fluoro-N-hydroxybenzenecarboximidoyl chloride is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboximidoyl chloride functional group attached to a benzene ring. It is commonly used in various chemical and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chloro-4-fluorobenzaldoxime typically involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Beckmann Rearrangement
The compound undergoes the Beckmann rearrangement , a reaction common to oximes, under acidic conditions. This rearrangement involves migration of the adjacent carbon group (in this case, the chloro-fluoro-substituted benzene ring) to form an amide or nitrile, depending on the catalyst and reaction conditions. The rearrangement is facilitated by the electron-withdrawing halogen substituents, which stabilize intermediate transition states.
Dehydration to Nitriles
A critical reaction pathway involves the dehydration of the oxime to form nitriles . This is achieved using dehydrating agents such as sodium bisulfate or sulfuric acid. For example, in a patent study, 4-bromobenzaldoxime was converted to benzonitrile using sodium bisulfate in xylenes at reflux, yielding over 99% nitrile with minimal byproducts . In contrast, sulfuric acid catalysis led to significant aldehyde byproduct formation, highlighting the importance of catalyst selection .
Reaction Conditions | Catalyst | Byproducts |
---|---|---|
Sodium bisulfate, xylenes | Sodium bisulfate | <1% aldehyde, minimal amide |
Sulfuric acid, xylenes | Sulfuric acid | 5.6% aldehyde, 5.7% amide |
Hydrolysis
The oxime can undergo hydrolysis under acidic or basic conditions to regenerate the parent aldehyde (4-chloro-3-fluorobenzaldehyde). This reaction is reversible and depends on the reaction medium, with acidic conditions favoring aldehyde formation.
Amide Bond Formation
Alpha-Chloro-4-fluorobenzaldoxime participates in amide bond formation via catalytic methods. For instance, in a study using 4-fluorobenzaldoxime, coupling reagents like dicyclohexylcarbodiimide (DCC) facilitated amide synthesis with amines, though additives like 1-hydroxybenzotriazole were required to minimize side products . The oxime’s reactivity in such systems is attributed to its ability to act as a reactive intermediate.
Interaction with Biological Targets
While specific biological interaction data is limited, the oxime group’s nucleophilic nature suggests potential covalent binding to proteins or enzymes. The halogen substituents may modulate binding affinity or stability, though further mechanistic studies are required to elucidate these interactions.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: Alpha-Chloro-4-fluorobenzaldoxime is utilized as an intermediate in synthesizing various organic compounds. Its reactive sites make it suitable for creating more complex molecules.
- Reagent Development: It serves as a reagent in developing new chemical entities, particularly in the pharmaceutical industry.
2. Biology:
- Biological Activity Studies: Research indicates that this compound interacts with biomolecules, leading to various biological effects. Its potential as a biological probe is being investigated for understanding biochemical pathways.
- Mechanism of Action: The compound can form covalent bonds with nucleophilic sites on biomolecules, which may alter their function and provide insights into disease mechanisms.
3. Medicine:
- Therapeutic Potential: Ongoing research aims to explore its therapeutic applications, particularly in treating diseases linked to oxidative stress and inflammation.
- Drug Development: this compound is being studied for its potential role in developing new drugs targeting specific diseases.
4. Industry:
- Specialty Chemicals Production: The compound is used in producing specialty chemicals and materials, contributing to advancements in material science.
Data Table: Summary of Applications
Application Area | Specific Use | Description |
---|---|---|
Chemistry | Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds. |
Biology | Biological Activity | Investigated for interactions with biomolecules and effects on biochemical pathways. |
Medicine | Therapeutic Research | Explored for potential treatments related to oxidative stress and inflammation. |
Industry | Specialty Chemicals | Employed in the production of various specialty chemicals and materials. |
Case Studies
Case Study 1: Biological Activity Assessment
Research conducted on the interaction of this compound with specific enzymes demonstrated its ability to inhibit certain biological pathways, suggesting potential applications in targeted therapies for diseases characterized by enzyme overactivity.
Case Study 2: Drug Development
A study focused on synthesizing novel derivatives of this compound revealed promising results in preclinical models for treating neurodegenerative disorders. The derivatives exhibited enhanced potency and selectivity compared to existing treatments.
Mechanism of Action
The mechanism of action of alpha-Chloro-4-fluorobenzaldoxime involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
- 2-Chloro-4-fluoro-N,N-dimethylbenzamide
- 3-Chloro-4-fluoro-N,N-dimethylbenzamide
- N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Uniqueness
4-Fluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various chemical and research applications .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H |
InChI Key |
VDMJCVUEUHKGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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